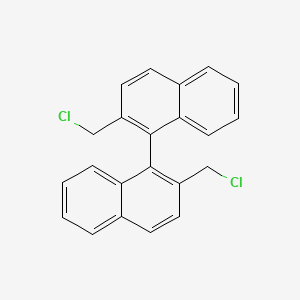
2,2'-Bis(chloromethyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Cl2 It is a derivative of binaphthalene, where two chloromethyl groups are attached to the 2 and 2’ positions of the naphthalene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene typically involves the chloromethylation of 1,1’-binaphthalene. One common method is the reaction of 1,1’-binaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene rings to form the desired product.
Industrial Production Methods
Industrial production of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(chloromethyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thioethers, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(chloromethyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-binaphthalene: Similar structure but with bromomethyl groups instead of chloromethyl.
2,2’-Bis(methyl)-1,1’-binaphthalene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,1’-Binaphthalene: The parent compound without any substituents.
Uniqueness
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is unique due to the presence of two reactive chloromethyl groups, which make it highly versatile for various chemical transformations. This reactivity distinguishes it from its analogs and makes it valuable for specific applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C22H16Cl2 |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-[2-(chloromethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
Clave InChI |
OYVOPWAGYAKJAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


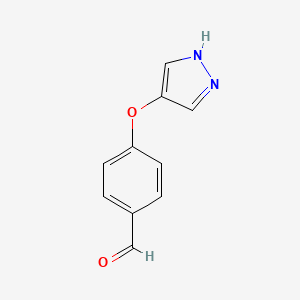
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
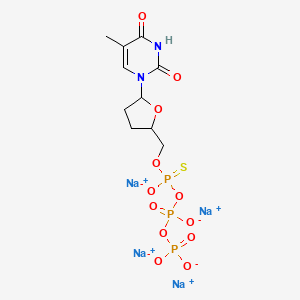
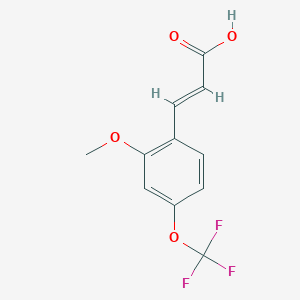
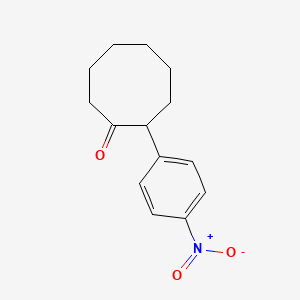

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
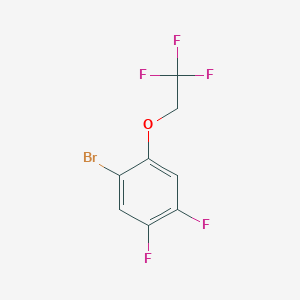
![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

